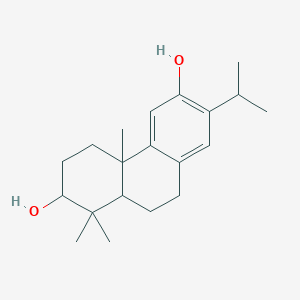

Hinokiol

Vue d'ensemble

Description

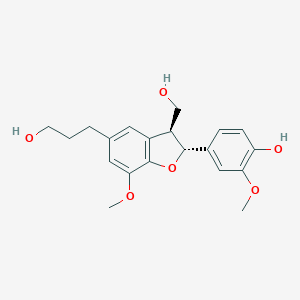

Hinokiol is a neolignan biphenol found in aerial parts of the Magnolia plant species . It has been identified as one of the chemical compounds in some traditional eastern herbal medicines . It has the potential to work as an anti-inflammatory, anti-angiogenic, anticancer, antioxidant, and neurotherapeutic agent .

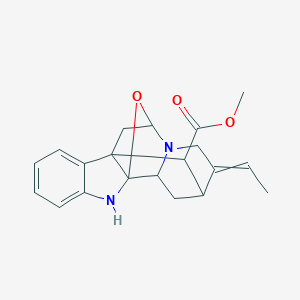

Synthesis Analysis

Following the reaction of glycine with di-tertbutyl dicarbonate (di-BOC), a synthetic Boc-Gly honokiol called 1,3-diaza-1,3-dicyclohexylpropa-1,2-diene (DCC) is then reacted with triethylamine .Molecular Structure Analysis

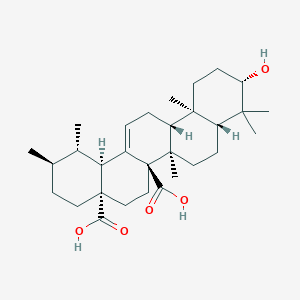

Hinokiol was isolated for the first time from Isodon henryi and the structure was elucidated on the basis of IR and NMR spectra analysis . Its molecular configuration, conformation, and crystal structure were also characterized by X-ray structure analysis .Chemical Reactions Analysis

Honokiol has several pharmacological effects, leading to its exploration as a potential therapy for neurological diseases (NDs), including Alzheimer’s disease (AD), Parkinson’s disease (PD), cerebral ischemia, anxiety, depression, spinal cord injury, and so on .Physical And Chemical Properties Analysis

Honokiol is a white solid and sparingly soluble in water at 25 °C . Its chemical formula is C18H18O2 and it has a molar mass of 266.334 g/mol .Applications De Recherche Scientifique

Neuropharmacology

Hinokiol has shown promise as a neuroprotective agent . It is being explored for the treatment of various neurological diseases (NDs) such as Alzheimer’s disease (AD), Parkinson’s disease (PD), cerebral ischemia, anxiety, depression, and spinal cord injury . Its ability to cross the blood-brain barrier enhances its potential as a treatment for these conditions.

Anticancer Activity

Research indicates that Hinokiol has a broad range of anticancer activities . It can induce cell cycle arrest, inhibit epithelial–mesenchymal transition, suppress cell migration and invasion, and exhibit anti-angiogenesis activity . These mechanisms suggest Hinokiol’s potential as a natural compound for chemoprevention and cancer treatment.

Anti-inflammatory Properties

Hinokiol exhibits significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines like TNF-α, IL-10, and IL-6. It also ameliorates impaired hepatic enzymes and reduces morphological alterations associated with inflammation . This makes it a candidate for treating inflammatory diseases.

Antibacterial Effects

The compound has demonstrated antibacterial properties , particularly against pathogens like Staphylococcus aureus and Escherichia coli . Its ability to inhibit bacterial growth makes it a potential option for addressing antibiotic resistance.

Liver Disease Treatment

Hinokiol acts as an agonist therapeutic in non-alcoholic fatty liver disease (NAFLD) and metabolic syndrome by activating AMPK signaling . It also shows anti-fibrotic effects in the liver by inhibiting TGF-β1/SMAD signaling and autophagy in hepatic stellate cells .

Solubility and Nano Formulations

Due to its low solubility in water and susceptibility to oxidation, Hinokiol’s therapeutic application is limited. However, nano-delivery systems have been developed to enhance its solubility and bioavailability, thus improving its therapeutic effectiveness .

Mécanisme D'action

Target of Action

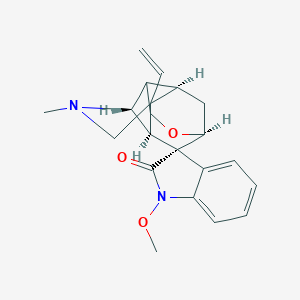

Hinokiol, a bioactive compound found in the Magnolia plant species, has been shown to interact with a variety of molecular targets. It has been reported to block voltage-gated sodium channels (VGSC) in neuroblastoma N2A cells . Additionally, it has been found to regulate numerous signaling pathways, including cyclin-dependent kinase (CDK) and cyclin proteins, epithelial–mesenchymal transition, and several matrix-metalloproteinases .

Mode of Action

Hinokiol exerts its effects by interacting with its targets and inducing changes in cellular processes. For instance, it can induce G0/G1 and G2/M cell cycle arrest via the regulation of CDK and cyclin proteins . It also inhibits cell migration and invasion via the downregulation of several matrix-metalloproteinases . Furthermore, hinokiol can block VGSC in a concentration-dependent and state-dependent manner .

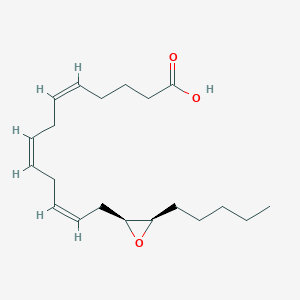

Biochemical Pathways

Hinokiol affects multiple biochemical pathways. It has been shown to regulate signaling pathways involved in cell cycle control, epithelial–mesenchymal transition, and cell migration and invasion . It also influences the AMP-activated protein kinase (AMPK) pathway . The compound’s ability to modulate these pathways contributes to its broad-range anticancer activity .

Pharmacokinetics

The pharmacokinetics of hinokiol have been studied in rats. Following oral administration of hinokiol, it was found that the compound and its metabolites are distributed in the plasma, liver, kidney, and brain . The elimination of hinokiol in these tissues was more rapid than in plasma . The plasma half-life of hinokiol in rodent models has been reported to be around 40-60 minutes for intravenous delivery and around 4-6 hours for intraperitoneal injections .

Result of Action

The molecular and cellular effects of hinokiol’s action are diverse. It has been shown to induce cell cycle arrest, inhibit cell migration and invasion, and exert anti-angiogenesis activity . Moreover, hinokiol has been found to mitigate cerebral edema and neurobehavioral impairments following subarachnoid hemorrhage by enhancing mitochondrial fusion . This mechanism helps to maintain the structure of mitochondria, safeguard their functionality, and support the survival of neural cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of hinokiol. For instance, it has been suggested that the compound’s anticancer effects may be enhanced when used in combination with other cancer therapeutic drugs . .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Orientations Futures

Honokiol has a significant anti-nociceptive activity through inhibition of anti-inflammatory mediators . It has been proven that honokiol exerts broad-range anticancer activity in vitro and in vivo by regulating numerous signalling pathways . These studies provide significant insights for the potential of honokiol to be a promising candidate natural compound for chemoprevention and treatment .

Propriétés

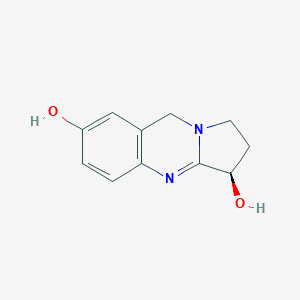

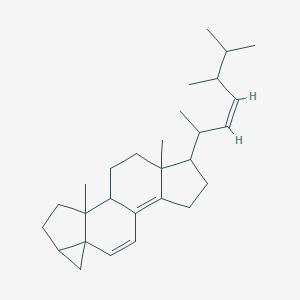

IUPAC Name |

1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-12(2)14-10-13-6-7-17-19(3,4)18(22)8-9-20(17,5)15(13)11-16(14)21/h10-12,17-18,21-22H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODFCWXVQZAQDSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C2C(=C1)CCC3C2(CCC(C3(C)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

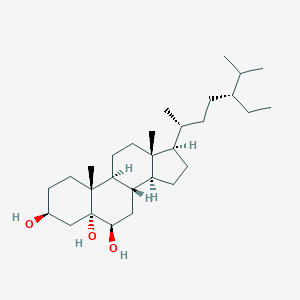

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60971843 | |

| Record name | Abieta-8(14),9(11),12-triene-3,12-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60971843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,4a-Trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol | |

CAS RN |

564-73-8 | |

| Record name | HINOKIOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319628 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Abieta-8(14),9(11),12-triene-3,12-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60971843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

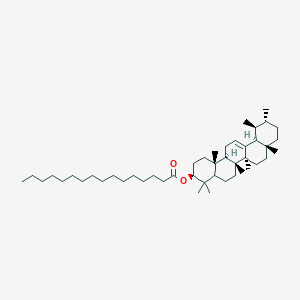

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.